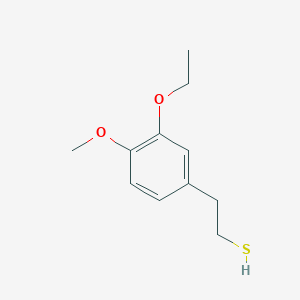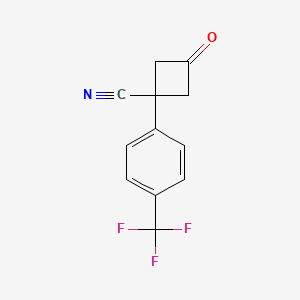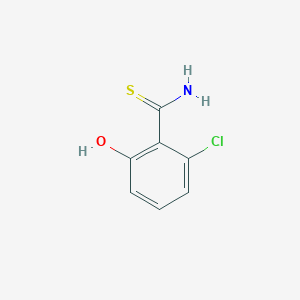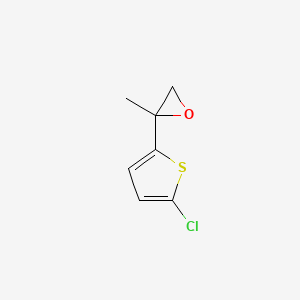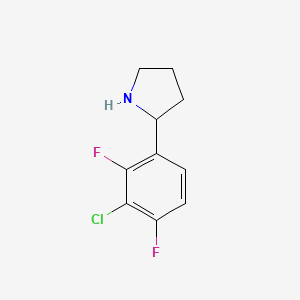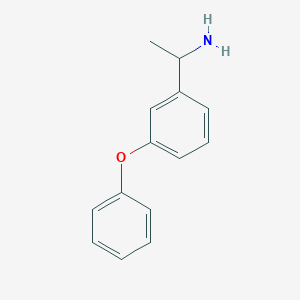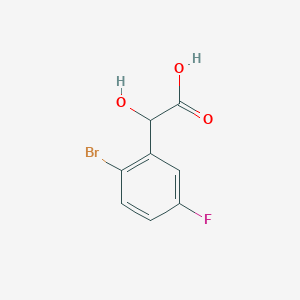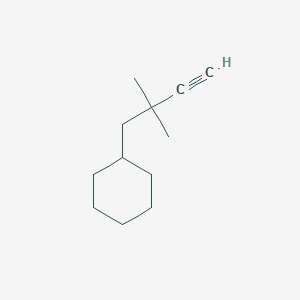
1-(2-Bromo-4-methylphenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a 2-bromo-4-methylphenyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2-bromo-4-methylbenzaldehyde with malononitrile in the presence of a base such as triethylamine. The reaction proceeds through a Michael addition followed by cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with amine groups replacing the nitrile group.
Aplicaciones Científicas De Investigación
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biological or chemical effects. The bromine atom and the nitrile group are key functional groups that can participate in various interactions and reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but lacks the cyclopropane ring and nitrile group.
4’-Bromopropiophenone: Similar structure but lacks the cyclopropane ring and nitrile group.
2-Bromo-1-phenylpropane: Similar structure but lacks the methyl group and nitrile group.
Uniqueness
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the nitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(10(12)6-8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
QAIJIQYOKOGKRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CC2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)


